molecular formula C17H15Cl2NO4 B3119186 N-(3,4-dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide CAS No. 247592-90-1

N-(3,4-dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide

Cat. No. B3119186
CAS RN: 247592-90-1
M. Wt: 368.2 g/mol
InChI Key: PKJJCKUJXNKCOA-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide, commonly known as DCFEA, is a synthetic compound that has been extensively used in scientific research. It is a member of the class of acetanilide derivatives and has been studied for its various biochemical and physiological effects. DCFEA is primarily used as a research tool to study the mechanism of action of various biological processes and to develop new drugs that can target specific pathways.

Mechanism of Action

DCFBA is a potent inhibitor of cyclooxygenase and lipoxygenase, two enzymes that play a key role in the inflammatory response. It works by blocking the production of prostaglandins and leukotrienes, which are responsible for the pain and inflammation associated with various diseases. DCFEA also inhibits the production of reactive oxygen species, which can cause cellular damage and contribute to the development of various diseases.
Biochemical and Physiological Effects:
DCFBA has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, decrease pain, and inhibit the growth of cancer cells. DCFEA has also been shown to have antioxidant properties and to protect against cellular damage caused by oxidative stress. In addition, DCFEA has been shown to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

DCFBA has several advantages for lab experiments. It is a potent inhibitor of cyclooxygenase and lipoxygenase, which makes it useful for studying the inflammatory response. DCFEA is also relatively stable and can be easily synthesized in large quantities. However, DCFEA has some limitations for lab experiments. It is a synthetic compound and may not accurately reflect the effects of natural compounds in the body. In addition, DCFEA may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on DCFEA. One area of research is the development of new drugs that can target specific pathways. DCFEA has been shown to have potent anti-inflammatory and antioxidant properties, and there is potential for the development of new drugs that can target these pathways. Another area of research is the study of the neuroprotective effects of DCFEA. There is growing evidence that DCFEA may have therapeutic potential for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, there is potential for the use of DCFEA in the development of new cancer drugs. DCFEA has been shown to inhibit the growth of cancer cells and may have potential as a chemotherapeutic agent.

Scientific Research Applications

DCFBA has been extensively used in scientific research to study the mechanism of action of various biological processes. It has been used to study the role of various enzymes, such as cyclooxygenase and lipoxygenase, in the inflammatory response. DCFEA has also been used to study the effects of various drugs on the immune system and to develop new drugs that can target specific pathways.

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO4/c1-2-23-16-7-11(9-21)3-6-15(16)24-10-17(22)20-12-4-5-13(18)14(19)8-12/h3-9H,2,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJJCKUJXNKCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301184381
Record name N-(3,4-Dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301184381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide

CAS RN

247592-90-1
Record name N-(3,4-Dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247592-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,4-Dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301184381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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